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Compound of Interest

Compound Name: 6-Aminoquinoxalin-2(1H)-one

Cat. No.: B3029558 Get Quote

An In-depth Technical Guide to 6-Aminoquinoxalin-2(1H)-one: Structure, Properties, and

Synthesis

Introduction
6-Aminoquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the

quinoxaline class of molecules. The quinoxalin-2(1H)-one core is recognized in medicinal

chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active

compounds.[1] These derivatives have demonstrated significant potential across various

therapeutic areas, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-

inflammatory properties.[2][3][4][5]

The strategic placement of an amino group at the C-6 position of the quinoxalinone ring

provides a crucial chemical handle for synthetic modification. This allows for the systematic

development of compound libraries to explore structure-activity relationships (SAR), making 6-
Aminoquinoxalin-2(1H)-one a valuable starting material and key intermediate for drug

discovery and development professionals.[1] This guide provides a comprehensive overview of

its chemical structure, properties, a validated synthesis protocol, and its potential applications

in medicinal chemistry.

Chemical Identity and Physicochemical Properties
The foundational characteristics of 6-Aminoquinoxalin-2(1H)-one are summarized below.

These identifiers are essential for accurate sourcing, characterization, and regulatory
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documentation.

Structure and Identifiers
The molecule consists of a fused benzene and pyrazine ring system, with a lactam (cyclic

amide) functionality in the pyrazine ring and an amino substituent on the benzene ring.

IUPAC Name: 6-aminoquinoxalin-2(1H)-one

Synonyms: 6-amino-2(1H)-quinoxalinone, 6-amino-2-hydroxyquinoxaline

Chemical Structure:

Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the

following table consolidates available information and provides estimations based on

structurally related compounds.[6][7] The quinoxalinone core generally imparts high melting

points and limited aqueous solubility.
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Property Value Source / Notes

CAS Number 69904-06-9 [6][8]

Molecular Formula C₈H₇N₃O [6]

Molecular Weight 161.16 g/mol [6]

Appearance Solid (Expected)
General property of

quinoxalinones

Melting Point
Not experimentally determined.

Expected to be high (>200 °C).

Based on analogs like 6-

aminoquinoxaline (159 °C) and

the quinoxalinone core.[9]

Solubility Not experimentally determined.

Expected to be slightly soluble

in polar organic solvents

(DMSO, Methanol) and poorly

soluble in water, based on

analogs.[9]

pKa Not experimentally determined.

The basicity of the 6-amino

group is reduced by the

electron-withdrawing nature of

the fused ring system.

Synthesis and Purification
The synthesis of quinoxalin-2(1H)-one scaffolds is typically achieved via the cyclocondensation

of an o-phenylenediamine derivative with an α-ketoacid.[10] For 6-Aminoquinoxalin-2(1H)-
one, the logical and established precursors are 1,2,4-triaminobenzene and glyoxylic acid. The

greater nucleophilicity of the 1,2-amino groups allows for selective reaction to form the

pyrazinone ring, leaving the 4-amino group intact.

Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of the target compound.
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Step 1: Cyclocondensation

Step 2: Purification

1,2,4-Triaminobenzene

6-Aminoquinoxalin-2(1H)-one (Crude)

 Acidic Catalyst (e.g., HCl)
 Reflux in H₂O/EtOH

Glyoxylic Acid

 Acidic Catalyst (e.g., HCl)
 Reflux in H₂O/EtOH

Recrystallization

 Dissolve in minimal hot solvent
 (e.g., EtOH/DMF)

Pure Product

 Cool to crystallize
 Filter and Dry

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Aminoquinoxalin-2(1H)-one.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related quinoxalinone

structures.[10][11]

Objective: To synthesize 6-Aminoquinoxalin-2(1H)-one from 1,2,4-triaminobenzene

dihydrochloride and glyoxylic acid.

Materials:
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1,2,4-Triaminobenzene dihydrochloride (1.0 eq)

Glyoxylic acid monohydrate (1.05 eq)

Ethanol (EtOH)

Deionized Water (H₂O)

Hydrochloric Acid (HCl), 2M (for pH adjustment)

Sodium Bicarbonate (NaHCO₃)

Round-bottom flask with reflux condenser

Magnetic stirrer and hotplate

Büchner funnel and filter paper

pH paper

Procedure:

Reactant Setup: In a 250 mL round-bottom flask, dissolve 1,2,4-triaminobenzene

dihydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol. Stir until fully

dissolved.

Addition of Glyoxylic Acid: To the stirring solution, add glyoxylic acid monohydrate (1.05 eq).

A slight exotherm may be observed.

Reaction: Add a catalytic amount of 2M HCl (approx. 0.1 eq). Attach the reflux condenser

and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

Causality: The acidic conditions protonate the carbonyl of glyoxylic acid, activating it for

nucleophilic attack by the diamine. The condensation reaction forms the heterocyclic ring.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a

suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting

diamine indicates reaction completion.
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Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for

30 minutes. A precipitate should form.

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the cooled mixture

with stirring until the pH is approximately 7. This neutralizes the HCl and precipitates the

product fully.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the

filter cake sequentially with cold deionized water and then cold ethanol to remove salts and

unreacted starting materials.

Purification: The crude product can be further purified by recrystallization. Dissolve the solid

in a minimal amount of a hot solvent mixture (e.g., Ethanol/DMF), then allow it to cool slowly

to form crystals. Filter the purified crystals and dry under vacuum.

Spectroscopic Characterization (Expected)
While published spectra for 6-Aminoquinoxalin-2(1H)-one are not readily available, its

structure allows for the confident prediction of key spectroscopic features.

¹H NMR (in DMSO-d₆):

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring would appear. The

proton at C-5 (ortho to the amino group) would likely be a doublet. The proton at C-7 (meta

to the amino group) would be a doublet of doublets. The proton at C-8 would be a doublet.

C3-Proton (δ ~8.0 ppm): A singlet corresponding to the proton on the pyrazinone ring.

NH₂ Protons (δ ~5.0-6.0 ppm): A broad singlet for the two protons of the primary amine,

which would be exchangeable with D₂O.

N1-H Proton (δ >10.0 ppm): A broad singlet for the lactam NH proton, typically downfield

and exchangeable with D₂O.

¹³C NMR (in DMSO-d₆):

Carbonyl Carbon (C=O): Expected around δ 155-165 ppm.
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Aromatic Carbons: Six distinct signals expected in the δ 110-150 ppm range.

C3 Carbon: Expected around δ 130-140 ppm.

Infrared (IR) Spectroscopy (KBr pellet):

N-H Stretching: Two bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and a

broader band for the lactam N-H.

C=O Stretching: A strong absorption band for the lactam carbonyl around 1650-1680

cm⁻¹.

C=N/C=C Stretching: Bands in the 1500-1620 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A prominent peak at m/z = 161.16, corresponding to the molecular

weight of the compound.

Biological Activity and Potential Applications
The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of targeted

therapeutics, particularly in oncology.[5] While specific bioactivity data for 6-Aminoquinoxalin-
2(1H)-one is limited, its derivatives are known to target key signaling pathways involved in

cancer progression.

One of the most significant targets for this class of compounds is the Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2).[12] Inhibition of the VEGF/VEGFR-2 pathway is a

clinically validated strategy for blocking tumor angiogenesis—the process by which tumors form

new blood vessels to support their growth and metastasis.

The 6-amino group on the scaffold serves as a critical point for derivatization, allowing chemists

to synthesize libraries of compounds that can be screened for potent and selective inhibition of

targets like VEGFR-2.

Conceptual Signaling Pathway: VEGFR-2 Inhibition
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The diagram below illustrates the conceptual mechanism by which a derivative of 6-
Aminoquinoxalin-2(1H)-one might inhibit the VEGFR-2 signaling cascade.
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Caption: Potential mechanism of action via VEGFR-2 pathway inhibition.

Safety and Handling
Safety data for 6-Aminoquinoxalin-2(1H)-one is not specifically available. However, based on

related quinoxaline structures, appropriate precautions should be taken.

Hazard Statements (Anticipated):

May cause skin irritation.

May cause serious eye irritation.

May cause respiratory irritation.

Precautionary Measures:

Handle in a well-ventilated area or chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,

and a lab coat.

Avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of

water.

Conclusion
6-Aminoquinoxalin-2(1H)-one is a heterocyclic compound of significant interest to the

medicinal chemistry community. Its structure combines the biologically validated quinoxalin-

2(1H)-one core with a versatile amino group, positioning it as a key building block for the

synthesis of novel therapeutic agents. While comprehensive characterization data remains to

be published, its synthesis is achievable through established chemical principles. The primary

value of this molecule lies in its potential as a scaffold for developing targeted inhibitors of

critical disease pathways, particularly in the field of oncology. Further research into its specific

biological properties and the activities of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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